Pasireotide ditrifluoroacetate is a synthetic cyclic hexapeptide that acts as a somatostatin analogue. It is primarily used in the treatment of conditions such as acromegaly and Cushing's disease, where it inhibits the secretion of various hormones through its action on somatostatin receptors. This compound is marketed under the name Signifor and is available in different salt forms, including pasireotide diaspartate and pasireotide embonate .
Pasireotide is classified as a somatostatin receptor ligand, specifically targeting multiple somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR5) with varying affinities. Its structural design incorporates synthetic amino acids, enhancing its therapeutic efficacy compared to earlier somatostatin analogues like octreotide .
The synthesis of pasireotide ditrifluoroacetate involves solid-phase peptide synthesis, which typically includes several key steps:
The synthesis process has been optimized to yield high-purity pasireotide with minimal by-products, achieving over 85% purity in some cases .
The molecular formula of pasireotide ditrifluoroacetate is , with a molecular weight of approximately 1047.206 g/mol. Its structure includes a cyclic hexapeptide backbone with specific substitutions that enhance its receptor binding capabilities.
The structure features multiple functional groups that facilitate binding to somatostatin receptors.
Pasireotide undergoes various chemical reactions during its synthesis and metabolic processes:
Pasireotide exerts its pharmacological effects by binding to somatostatin receptors located on the surface of target cells:
Analytical methods such as high-performance liquid chromatography (HPLC) are employed for quality control throughout the synthesis process to ensure purity and identify any degradation products .
Pasireotide ditrifluoroacetate has significant clinical applications:
The liquid-phase total synthesis of pasireotide employs a 3 + 2 + 1 fragment condensation strategy to construct the 18-membered cyclic hexapeptide core. This approach strategically disconnects the molecule into three protected segments: a tripeptide fragment (B: Fmoc-Phg-d-Trp-Lys(Boc)-OH), a dipeptide fragment (C: H-Tyr-Phe-OMe), and a modified amino acid fragment (D: Fmoc-Hyp(CO-N-Boc-ethylenediamine)-OH). The Pro¹-Phe⁶ peptide bond is intentionally selected as the optimal cyclization site due to reduced steric hindrance compared to other potential ring-closure positions [2] [3]. This synthetic design enables parallel preparation of fragments with minimal purification requirements, achieving an overall yield of 15% – significantly higher than linear approaches. Critical optimization studies determined that fragment assembly prior to cyclization substantially improves reaction efficiency and reduces epimerization risks during macrocyclization [3].
The BSA/NHS coupling system demonstrates exceptional efficiency in fragment condensation reactions. BSA serves as a dual-purpose agent, simultaneously protecting sensitive functional groups through silylation while activating carboxyl groups for NHS ester formation. This methodology eliminates the need for additional acid/base catalysts and produces only water-soluble byproducts (hexamethyldisiloxane and succinimide), enabling purification through simple aqueous workups rather than chromatographic separation [3]. Optimization studies revealed strict stoichiometric requirements for efficient coupling, with an optimal molar ratio of 2.1:1.2:1.0 (BSA:amino acid:NHS ester) in dichloromethane solvent. Under these conditions, coupling yields exceeded 82-85% without epimerization, as confirmed by HPLC analysis [2]. The table below summarizes critical optimization parameters:
Table 1: Optimization of BSA/NHS Coupling Conditions
Entry | Product | BSA/AA/NHS Ratio | Solvent | Yield (%) |
---|---|---|---|---|
2 | Compound 2 | 2.1/1.2/1.0 | CH₂Cl₂ | 82% |
5 | Fragment B | 2.1/1.2/1.0 | THF | 84% |
8 | Fragment B | 2.2/1.2/1.0 | CH₂Cl₂ | 85% |
4 | Compound 2 | 4.4/1.2/1.0 | CH₂Cl₂ | 53% |
Solid-phase peptide synthesis (SPPS) employing Fmoc/tBu protecting schemes provides a robust method for linear precursor assembly. The synthesis typically initiates from Fmoc-Tyr(Bzl)-O-CH₂-Ph(3-OCH₃)-O-CH₂-SASRIN resin, chosen for its acid-labile properties enabling mild cleavage [8]. Sequential amino acid coupling follows standardized protocols: (1) Fmoc deprotection using 20% piperidine/DMF, (2) thorough DMF washing, and (3) coupling via DIC/HOBt activation in DMF. The elongation sequence progresses as: Fmoc-Lys(Boc)-OH → Fmoc-d-Trp(Boc)-OH → Fmoc-Phg-OH → Fmoc-Hyp(CO-N-Boc-ethylenediamine)-OH → Fmoc-Phe-OH [8]. This approach facilitates real-time monitoring of coupling efficiency through Kaiser testing and enables intermediate purification while the peptide remains anchored to the resin, significantly enhancing purity before critical cyclization steps [5].
Macrocyclization presents substantial challenges due to conformational constraints and side-chain interactions in protected linear precursors. Key difficulties include: (1) aggregation tendencies of hydrophobic sequences leading to incomplete cyclization, (2) aspartimide formation at alkaline pH during ester hydrolysis, and (3) epimerization at chiral centers during prolonged reaction conditions [5] [6]. The LiBr/NaOH hydrolysis system demonstrates superior performance for methyl ester deprotection (72% yield) by minimizing epimerization compared to standard NaOH solutions [3]. Cyclization optimization identified HATU/anhydrous HOBt in DMF as the optimal system, achieving 87% yield for the macrocyclization step when employing high-dilution conditions (0.01M) to suppress dimerization [3]. These conditions preserve stereochemical integrity while promoting efficient ring closure of the sterically congested hexapeptide framework.
Industrial-scale synthesis leverages fragment-coupling approaches to overcome limitations of linear solid-phase methods. Protected tripeptide, dipeptide, and modified amino acid fragments are prepared separately using either solution-phase or solid-phase techniques, enabling rigorous purification and characterization before final assembly [5]. The process employs differential protecting groups: acid-labile groups (Boc) for N-terminal protection and base-labile groups (Fmoc) for side-chain protection, allowing orthogonal deprotection. Fragment coupling proceeds via TBTU/4-methylmorpholine activation, yielding protected linear precursors with >99% HPLC purity after resin cleavage with 1% TFA/DCM [5] [6]. This modular strategy provides significant advantages for process control, including: (1) intermediate quality verification at each stage, (2) reduced purification burden versus linear approaches, and (3) flexibility in fragment production scheduling [5].
The Pro¹-Phe⁶ junction is strategically favored for cyclization due to favorable steric and conformational factors. Molecular modeling indicates that the trans-configured proline residue creates a reverse turn structure that positions the C-terminal Phe carboxyl group in spatial proximity to the N-terminal proline amine, significantly reducing the effective ring size during cyclization [2] [6]. This conformational pre-organization lowers the activation energy for ring closure compared to alternative cyclization sites (e.g., Lys⁴-Tyr⁵), which exhibit greater conformational flexibility and entropic penalty. Patent literature confirms that cyclization at Pro¹-Phe⁶ achieves >99% HPLC purity with minimal dimerization (<2%) when performed under optimized high-dilution conditions (0.005-0.01M) using PyBOP/DIEA activation in DMF [5] [6]. The table below compares cyclization efficiency at different sites:
Table 2: Cyclization Efficiency at Different Peptide Bonds
Cyclization Site | Activation Reagent | Concentration (M) | Purity (%) | Dimerization (%) |
---|---|---|---|---|
Pro¹-Phe⁶ | PyBOP/DIEA | 0.01 | >99.0 | <2.0 |
Lys⁴-Tyr⁵ | HBTU/HOBt | 0.01 | 92.5 | 5.8 |
d-Trp²-Lys³ | HATU/HOAt | 0.005 | 89.3 | 8.7 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7